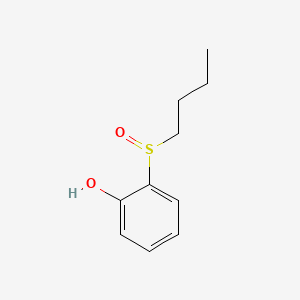

2-Butylsulfinylphenol

説明

2-Butylsulfinylphenol (hypothetical structure: C₁₀H₁₄O₂S) is an organosulfur compound featuring a phenol core substituted with a butylsulfinyl group (–SO–C₄H₉) at the 2-position. The sulfinyl moiety (–SO–) introduces polarity and chirality, influencing its physicochemical properties and reactivity. Its structural analogs, however, are studied for applications in pharmaceuticals, agrochemicals, and materials science due to their redox activity and biological interactions .

特性

CAS番号 |

29634-43-3 |

|---|---|

分子式 |

C10H14O2S |

分子量 |

198.28 g/mol |

IUPAC名 |

2-butylsulfinylphenol |

InChI |

InChI=1S/C10H14O2S/c1-2-3-8-13(12)10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 |

InChIキー |

CUSDNDXVBDKEDY-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)C1=CC=CC=C1O |

正規SMILES |

CCCCS(=O)C1=CC=CC=C1O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The compounds listed in share key structural motifs with 2-Butylsulfinylphenol, such as sulfinyl groups, aromatic cores, or sulfur-containing substituents. Below is a systematic comparison:

Sulfinyl Derivatives with Aromatic Substituents

- 2-(Benzhydrylsulfinyl)acetic acid (CAS 27144-18-9, similarity: 0.83): Structure: Features a benzhydryl (diphenylmethyl) group attached to a sulfinyl-acetic acid backbone. Key Differences: The acetic acid group increases hydrophilicity compared to 2-Butylsulfinylphenol’s phenol group. Applications: Used in chiral resolution and as intermediates in anti-inflammatory agents .

A489017 (CAS 68524-30-1, similarity: 0.79):

- Structure : Likely a sulfinyl-acid derivative (exact structure unspecified in evidence).

- Key Differences : Substitution pattern and backbone rigidity may differ, affecting solubility and biological target specificity.

Thio vs. Sulfinyl Functional Groups

- 2-[(Diphenylmethyl)thio]acetamide (CAS 19163-24-7, similarity: 0.75): Structure: Thioether (–S–) instead of sulfinyl (–SO–) group. This compound is less acidic and more lipophilic than sulfinyl analogs, favoring membrane permeability in drug design .

Core Structure Variations

- 5-Phenylthiophene-2-carboxylic acid (CAS 3695-77-0, similarity: 0.61): Structure: Thiophene ring fused with a phenyl and carboxylic acid group. Key Differences: The thiophene core introduces π-conjugation, enhancing UV absorption and electrochemical activity. The carboxylic acid group offers stronger acidity (pKa ~2–3) compared to phenol (pKa ~10) .

Comparative Data Table

| Property | 2-Butylsulfinylphenol (Hypothetical) | 2-(Benzhydrylsulfinyl)acetic acid | 2-[(Diphenylmethyl)thio]acetamide | 5-Phenylthiophene-2-carboxylic acid |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂S | C₁₅H₁₄O₃S | C₁₅H₁₅NS | C₁₁H₈O₂S |

| Molecular Weight (g/mol) | 214.28 | 290.33 | 257.35 | 220.24 |

| Polarity | Moderate (sulfinyl + phenol) | High (sulfinyl + carboxylic acid) | Low (thioether + amide) | High (carboxylic acid) |

| Acidity (pKa) | ~10 (phenol) | ~2–3 (carboxylic acid) | ~15–17 (amide) | ~2–3 (carboxylic acid) |

| Applications | Antioxidants, chiral catalysts | Pharmaceuticals | Enzyme inhibitors | Organic electronics |

Research Findings and Trends

- Reactivity: Sulfinyl groups (–SO–) in 2-Butylsulfinylphenol and its analogs undergo nucleophilic substitution or redox reactions more readily than thioethers (–S–), making them versatile intermediates .

- Biological Activity: The benzhydryl group in 2-(Benzhydrylsulfinyl)acetic acid enhances binding to hydrophobic enzyme pockets, whereas the phenol group in 2-Butylsulfinylphenol may favor interactions with polar residues.

- Thermal Stability : Bulky substituents (e.g., benzhydryl) improve thermal stability but may reduce solubility in aqueous media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。